CALCIUM CITRATE MALATE PENTAHYDRATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

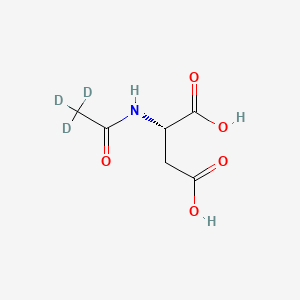

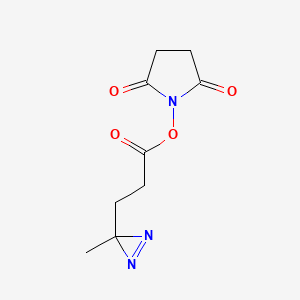

Calcium citrate malate pentahydrate is a water-soluble calcium supplement. It is the calcium salt of citric acid and malic acid with variable composition. This compound is known for its high bioavailability, which makes it an effective source of calcium for dietary supplements .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of calcium citrate malate pentahydrate involves the reaction of citric acid and malic acid with calcium carbonate. The process typically includes dissolving citric acid and malic acid in water, followed by the addition of calcium carbonate. The reaction mixture is then stirred until the calcium carbonate is completely dissolved, resulting in the formation of calcium citrate malate .

Industrial Production Methods: In industrial settings, the production of this compound can involve the use of food-grade calcium carbonate powder. This powder is added to a stirred solution of lemon juice with a specific pH value and molar concentration. The mixture is stirred for several hours until the calcium carbonate is thoroughly dissolved, and the supernatant is collected to obtain the liquid calcium citrate malate .

Análisis De Reacciones Químicas

Types of Reactions: Calcium citrate malate pentahydrate primarily undergoes dissolution reactions to release calcium ions and a calcium citrate complex. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The common reagents used in the preparation of this compound include citric acid, malic acid, and calcium carbonate. The reaction conditions involve stirring the mixture at room temperature until complete dissolution is achieved .

Major Products Formed: The major product formed from the reaction of citric acid, malic acid, and calcium carbonate is this compound. This compound is known for its high solubility and bioavailability .

Aplicaciones Científicas De Investigación

Calcium citrate malate pentahydrate has a wide range of scientific research applications. In chemistry, it is used as a source of calcium ions in various reactions. In biology and medicine, it is used as a dietary supplement to prevent and treat calcium deficiencies. It is also used in the treatment of osteoporosis and other bone-related conditions due to its high bioavailability and effectiveness in increasing bone mineral density . Additionally, it is used in the food industry as a calcium fortifier in various food products .

Mecanismo De Acción

The mechanism of action of calcium citrate malate pentahydrate involves the release of calcium ions upon dissolution. These calcium ions are then absorbed in the intestines and increase plasma calcium levels. This, in turn, reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). The reduction in PTH levels helps in increasing bone mineral density by promoting calcium deposition in bones .

Comparación Con Compuestos Similares

Similar Compounds:

- Calcium carbonate

- Calcium citrate

- Calcium malate

Comparison: Calcium citrate malate pentahydrate is unique due to its high bioavailability compared to other calcium supplements like calcium carbonate and calcium citrate. It is absorbed more efficiently in the intestines, making it a preferred choice for individuals with low gastric acid levels. Additionally, it has been shown to be more effective in increasing bone mineral density compared to other calcium supplements .

Propiedades

IUPAC Name |

calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylic acid;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C4H6O5.Ca.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-2(4(8)9)1-3(6)7;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5H,1H2,(H,6,7)(H,8,9);;5*1H2/q;;+2;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCMQXRREZMSPJ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22CaO17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721339 |

Source

|

| Record name | Calcium 2-hydroxybutanedioate--2-hydroxypropane-1,2,3-tricarboxylic acid--water (1/1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120250-12-6 |

Source

|

| Record name | Calcium 2-hydroxybutanedioate--2-hydroxypropane-1,2,3-tricarboxylic acid--water (1/1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)

![Ethanone, 1-(4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, endo- (9CI)](/img/new.no-structure.jpg)

![4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B571365.png)

![[2-[(10R,13S,17R)-6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B571379.png)